molecular formula C13H19NO3S B1664328 N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide CAS No. 3613-88-5

N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide

Cat. No.: B1664328
CAS No.: 3613-88-5
M. Wt: 269.36 g/mol
InChI Key: RFILTMLNWIGLRI-UHFFFAOYSA-N
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Description

N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide: is a bioactive chemical compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide typically involves the reaction of N-isopropylamine with p-(methylsulfonyl)benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized for studying enzyme interactions and protein binding. It is also used in the development of bioactive molecules with potential therapeutic applications .

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting specific enzymes and receptors. It is being investigated for its potential use in treating various diseases .

Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • ACETAMIDE, N-ISOPROPYL-N-(p-(METHYLSULFONYL)PHENYL)-
  • ACETAMIDE, N-ISOPROPYL-N-(p-(METHYLSULFONYL)TOLYL)-
  • ACETAMIDE, N-ISOPROPYL-N-(p-(METHYLSULFONYL)ANILINE)-

Uniqueness: N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide stands out due to its specific structural features, such as the presence of the methylsulfonyl group and the benzyl moiety. These features confer unique chemical and biological properties, making it distinct from other similar compounds .

Properties

CAS No.

3613-88-5

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C13H19NO3S/c1-10(2)14(11(3)15)9-12-5-7-13(8-6-12)18(4,16)17/h5-8,10H,9H2,1-4H3

InChI Key

RFILTMLNWIGLRI-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C

Appearance

Solid powder

3613-88-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetamide, N-isopropyl-N-(p-(methylsulfonyl)benzyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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